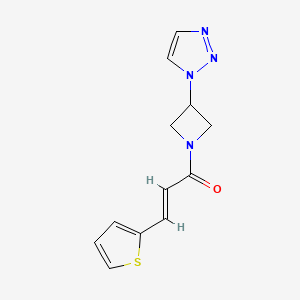![molecular formula C12H16FN3O B2907313 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide CAS No. 486457-12-9](/img/structure/B2907313.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” is a chemical compound with the CAS Number: 27144-84-9 . It has a molecular weight of 223.29 .
Synthesis Analysis
While specific synthesis details for “2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” were not found, a related study discusses the synthesis of benzimidazole derivatives, which could provide insights into potential synthesis methods .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This indicates the presence of fluorophenyl and piperazinyl groups in the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 426.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 211.9±28.7 °C . The compound has a molar refractivity of 62.9±0.3 cm^3, a polar surface area of 50 Å^2, and a molar volume of 195.3±3.0 cm^3 .Aplicaciones Científicas De Investigación
Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)
This compound and its analogues have been studied for their role as inhibitors of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . These inhibitors are particularly significant because current ENT inhibitors are mostly selective for ENT1, whereas the compound shows greater selectivity for ENT2 .
Antimicrobial and Antitubercular Properties
Research on piperazine and pyrazole derivatives, including this compound, has highlighted their potential antimicrobial and antitubercular properties. This opens up avenues for developing new treatments against resistant strains of bacteria and tuberculosis.
Pharmaceutical Applications
The compound is a major metabolite of hydroxyzine and exhibits a high affinity for the histamine H1 receptor . It is used in the management of allergies, hay fever, angioedema, and urticaria, showcasing its importance in allergy and immune response medications.
Proteomics Research
In the field of proteomics, this compound has been utilized for research purposes . Its specific interactions with proteins can help in understanding protein functions and in the development of new therapeutic agents.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various chemical entities. Its derivatives have been synthesized and evaluated for their anticonvulsant activity, among other pharmacological properties . This highlights its versatility in chemical synthesis and drug development.
Biotechnology Applications
In biotechnology, the compound has been used in the development of new biochemicals for research, such as those involved in cell viability assays and as inhibitors of human carbonic anhydrase . These applications are crucial for advancing research in cellular biology and enzyme function.
Mecanismo De Acción
While the specific mechanism of action for “2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide” is not available, a related compound, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” has been found to inhibit ENTs, being more selective to ENT2 than to ENT1 .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVYCQXJFWQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

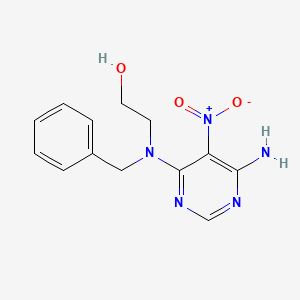
![2,6-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907233.png)
![Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2907234.png)
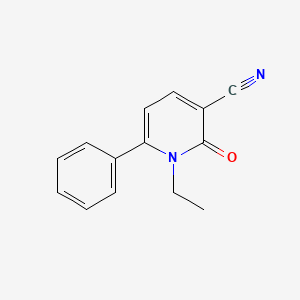
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2907236.png)
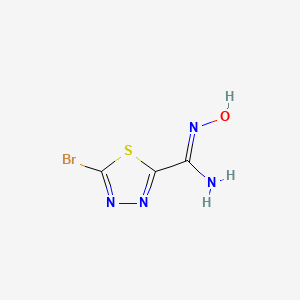
![4-(4-methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2907241.png)
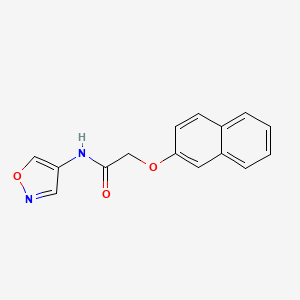
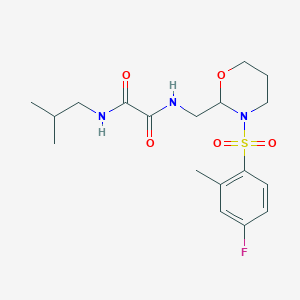
![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)
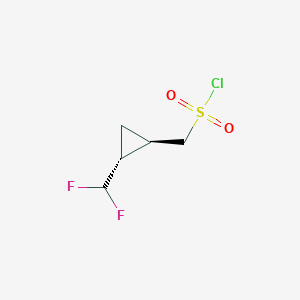

![1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene](/img/structure/B2907251.png)
